4-Bromo-2-{[(2,5-dichlorophenyl)amino]methyl}phenol
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been known to target a variety of enzymes and receptors, influencing their function and leading to various biological effects .
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Similar compounds have been shown to influence a range of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to induce a range of effects at the molecular and cellular levels, including changes in gene expression, enzyme activity, and cell signaling .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-{[(2,5-dichlorophenyl)amino]methyl}phenol can be influenced by various environmental factors . These may include temperature, pH, presence of other compounds, and specific conditions within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(2,5-dichlorophenyl)amino]methyl}phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 2,5-dichloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic reagents involved.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(2,5-dichlorophenyl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-{[(2,5-dichlorophenyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Shares a similar bromine and phenol structure but lacks the dichlorophenylamino group.
2-Bromo-4-chloro-5-methylphenol: Another brominated phenol derivative with different substituents
Uniqueness
4-Bromo-2-{[(2,5-dichlorophenyl)amino]methyl}phenol is unique due to its specific combination of bromine, dichlorophenyl, and phenol groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications, particularly in the study of enzyme inhibition and protein interactions .
Properties
IUPAC Name |
4-bromo-2-[(2,5-dichloroanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl2NO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(15)2-3-11(12)16/h1-6,17-18H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNUYAWXZLYNFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NCC2=C(C=CC(=C2)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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